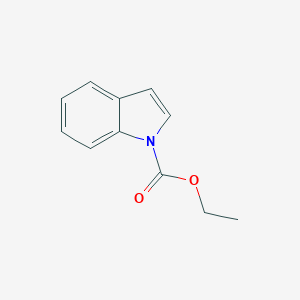

Ethyl 1H-indole-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXNQFWEJRSZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157938 | |

| Record name | Ethyl 1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13307-67-0 | |

| Record name | Ethyl 1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Ethoxycarbonyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Ethoxycarbonyl)indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLJ4AM3CWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Chemical Properties, Stability, and Synthetic Utility of Ethyl 1H-indole-1-carboxylate

This technical guide details the chemical properties, stability, and synthetic utility of Ethyl 1H-indole-1-carboxylate (also known as N-carboethoxyindole).

Executive Summary

Ethyl 1H-indole-1-carboxylate (CAS: 13307-67-0) is a pivotal intermediate in indole alkaloid synthesis. Unlike its isomer, ethyl indole-2-carboxylate, this compound features the ester moiety attached directly to the indole nitrogen. This N-acylation serves two critical functions in drug development:

-

Protection: It masks the acidic N-H proton, preventing side reactions during harsh conditions.

-

Activation (Directed Metalation): The carbonyl oxygen acts as a powerful Directing Metalation Group (DMG), coordinating with organolithiums to facilitate regioselective functionalization at the C2 position—a transformation otherwise difficult to achieve on the electron-rich indole ring.

Physicochemical Profile

Distinction Alert: Researchers frequently confuse this compound with Ethyl indole-2-carboxylate (CAS 3770-50-1). The N-carboxylate (1-isomer) is typically a liquid or low-melting solid, whereas the C2-isomer is a crystalline solid with a melting point of ~120°C.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | Ethyl 1H-indole-1-carboxylate |

| CAS Number | 13307-67-0 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Viscous colorless to pale yellow oil (may crystallize upon prolonged standing) |

| Boiling Point | 136 °C at 0.4 mmHg [1] |

| Solubility | Soluble in THF, DCM, Ethyl Acetate, Toluene; Insoluble in water. |

| pKa (Conjugate Acid) | ~ -2.4 (The carbonyl oxygen is weakly basic) |

Chemical Stability & Reactivity

Stability Profile

-

Hydrolytic Stability: The carbamate linkage is robust against acidic conditions and mild bases at room temperature. However, it undergoes rapid hydrolysis in the presence of strong hydroxide bases (NaOH, KOH) in alcoholic solvents, reverting to the parent indole.

-

Thermal Stability: Stable up to ~150°C. Suitable for reflux conditions in standard organic solvents (THF, Toluene).

-

Light Sensitivity: Indoles are generally photosensitive; however, the electron-withdrawing N-carboxylate group stabilizes the ring against oxidative photodegradation compared to free indole.

Reactivity: The Directed Ortho Metalation (DoM) Effect

The primary utility of this compound lies in its reactivity with organolithiums. The N-carboxylate oxygen coordinates with Lithium, directing deprotonation specifically to the C2 position.

Mechanism:

-

Coordination: The carbonyl oxygen binds the Li atom of tert-Butyllithium (t-BuLi).

-

Deprotonation: The complex places the basic t-butyl anion in proximity to the C2 proton.

-

Lithiation: Formation of the thermodynamically stable C2-lithiated species, which can then trap electrophiles.

Visualizing the Synthetic Pathway

The following diagram illustrates the workflow for synthesizing, functionalizing, and deprotecting the indole scaffold using the ethyl carboxylate group.

Figure 1: Strategic workflow for C2-functionalization of indole via N-carboxylate directed ortho metalation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1H-indole-1-carboxylate

Target: Protection of Indole Nitrogen

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

Indole (1.17 g, 10 mmol)

-

Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)

-

Ethyl Chloroformate (1.14 mL, 12 mmol)

-

Anhydrous THF (50 mL)

-

-

Procedure:

-

Suspend NaH in anhydrous THF at 0°C.

-

Add Indole portion-wise over 5 minutes. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases (formation of sodium indolide).

-

Add Ethyl Chloroformate dropwise via syringe.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quench: Carefully add saturated NH₄Cl solution (10 mL).

-

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the product as a colorless oil [2].

-

Protocol B: C2-Lithiation and Functionalization

Target: Regioselective introduction of electrophiles at C2

-

Setup: Flame-dry a flask under Argon atmosphere.

-

Reagents:

-

Procedure:

-

Dissolve the N-carboxylate substrate in THF and cool to -78°C (Dry ice/Acetone bath).

-

Add t-BuLi dropwise over 10 minutes. Maintain temperature below -70°C to prevent nucleophilic attack on the ester carbonyl.

-

Stir at -78°C for 1 hour to ensure complete lithiation at C2.

-

Add the Electrophile (e.g., MeI, DMF, I₂) dissolved in THF.

-

Stir for 1 hour at -78°C, then slowly warm to room temperature.

-

Quench/Workup: Standard aqueous workup as described in Protocol A [3].

-

Protocol C: Deprotection (Carbamate Cleavage)

Target: Removal of the directing group

-

Reagents: KOH (2M aqueous), Methanol.

-

Procedure:

-

Dissolve the functionalized indole in Methanol.

-

Add aqueous KOH (3-5 equivalents).

-

Reflux for 1-2 hours. Monitor by TLC (disappearance of the high Rf ester spot).

-

Concentrate methanol, dilute with water, and extract the free indole with DCM [4].

-

Handling and Safety Data

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While relatively stable, prolonged exposure to moisture can lead to slow hydrolysis.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood, especially when handling t-BuLi or ethyl chloroformate.

References

-

NIST Chemistry WebBook. Indole-1-carboxylic acid, ethyl ester.[3] National Institute of Standards and Technology.[3] Link

-

Organic Syntheses. General methods for N-acylation of indoles. Org.[2][5][6][7][8] Synth. Coll. Vol. 6, p. 104. Link

-

Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879–933. Link

- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Ethyl 1H-indole-1-carboxylate | C11H11NO2 | CID 83328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-1-carboxylic acid, ethyl ester [webbook.nist.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. uwindsor.ca [uwindsor.ca]

- 7. scispace.com [scispace.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ethyl 1H-indole-1-carboxylate CAS 16372-96-6 safety data sheet

This guide is structured as a high-level technical whitepaper for research and development professionals. It addresses the critical discrepancy identified in the request regarding the CAS number and focuses on the chemical entity Ethyl 1H-indole-1-carboxylate (N-Carbethoxyindole), while correcting the CAS reference.

Synthesis, Safety, and Application in Drug Discovery

Part 1: Executive Summary & Identity Verification

Status: Active Pharmaceutical Intermediate / Synthetic Building Block Primary Application: C-H Activation Substrate, Indole Protection, Heterocyclic Scaffold Construction

1.1 Critical Data Integrity Notice (CAS Mismatch)

WARNING: The request specified CAS 16372-96-6 alongside the name "Ethyl 1H-indole-1-carboxylate."

-

CAS 16372-96-6 corresponds to 3,5-Dibromobiphenyl , a halogenated biphenyl derivative.[1][2][3]

-

Ethyl 1H-indole-1-carboxylate corresponds to CAS 13307-67-0 .[4]

Editorial Decision: This guide focuses exclusively on Ethyl 1H-indole-1-carboxylate (CAS 13307-67-0) , as implied by the chemical name and context of "drug development." Researchers possessing a container labeled "16372-96-6" should verify the chemical structure immediately using NMR or Mass Spectrometry, as it may contain a brominated biphenyl rather than the indole ester.

1.2 Chemical Identity Profile

| Parameter | Specification |

| Chemical Name | Ethyl 1H-indole-1-carboxylate |

| Synonyms | N-Carbethoxyindole; Indole-1-carboxylic acid ethyl ester |

| Correct CAS | 13307-67-0 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Structure | Indole ring N-protected with an ethyl carbamate group |

| Physical State | Colorless to pale yellow oil (often reported) or low-melting solid |

| Boiling Point | ~142–144 °C at 16 Torr (Lit.)[3][4][5] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water |

Part 2: Hazard Identification & Risk Assessment (GHS)

This section synthesizes safety data based on the chemical class (N-acylated indoles) and available ECHA/PubChem data for CAS 13307-67-0. Unlike its isomers (2- or 3-carboxylates), the N-carboxylate is often a liquid/oil, increasing the risk of splash/vapor exposure.

2.1 GHS Classification

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |

2.2 Precautionary Protocols (P-Codes)

-

Prevention (P261, P280): Avoid breathing mist/vapors. Wear nitrile gloves (0.11 mm min thickness) and chemical safety goggles.

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Hydrolysis risk: Keep dry.

2.3 Emergency Decision Tree

The following diagram outlines the immediate response logic for exposure incidents.

Figure 1: Emergency response logic for Ethyl 1H-indole-1-carboxylate exposure.

Part 3: Strategic Handling & Storage

3.1 Stability & Reactivity

-

Hydrolysis Sensitivity: The carbamate linkage (N-COOEt) is susceptible to hydrolysis under strongly basic or acidic conditions, reverting to free Indole and Ethanol/CO₂.

-

Storage Conditions: Store at 2–8 °C (Refrigerate) under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and slow oxidation.

-

Incompatible Materials: Strong oxidizing agents, strong bases (NaOH, KOH), and strong acids.

3.2 Waste Disposal

-

Do not dispose of via sinks or drains.

-

Collect as Halogen-free Organic Solvent Waste (unless mixed with halogenated solvents during use).

-

Incineration is the preferred method via a licensed chemical waste contractor.

Part 4: Synthesis & Experimental Applications

Ethyl 1H-indole-1-carboxylate is primarily used as a Directing Group (DG) in palladium-catalyzed C-H activation. The N-protecting group coordinates with the metal center, facilitating regioselective functionalization at the C2 or C3 positions.

4.1 Synthesis Protocol (N-Acylation)

Objective: Synthesis of Ethyl 1H-indole-1-carboxylate from Indole.

Reagents:

-

Indole (1.0 eq)

-

Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)

-

Ethyl Chloroformate (1.2 eq)

-

Solvent: DMF (Anhydrous) or THF (Dry)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Deprotonation: Suspend NaH in dry DMF at 0°C. Add Indole solution dropwise. Evolution of H₂ gas will occur.

-

Reaction: Stir at 0°C for 30 mins until gas evolution ceases (formation of Sodium Indolide).

-

Addition: Add Ethyl Chloroformate dropwise at 0°C. The reaction is exothermic.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient).

4.2 Application: C-H Activation Workflow

The following diagram illustrates the role of the Ethyl Carboxylate group in directing Palladium to the C2 position.

Figure 2: Mechanism of N-Carboxylate directed C-H activation.

Part 5: References

-

PubChem Compound Summary. Ethyl 1H-indole-1-carboxylate (CID 83328). National Center for Biotechnology Information. Accessed 2026.[4][6] Link

-

NIST Chemistry WebBook. Indole-1-carboxylic acid, ethyl ester (CAS 13307-67-0). National Institute of Standards and Technology.[7] Link

-

Zhang, Y., et al. (2014). Palladium-Catalyzed Regioselective 2-Carbethoxyethylation of 1H-Indoles By C-H Activation. Organic Chemistry: Current Research. (Contextual reference for Indole C-H activation). Link

-

CAS Common Chemistry. Verification of CAS 16372-96-6 as 3,5-Dibromobiphenyl. American Chemical Society.[6] Link

Sources

- 1. 3,5-Dibromo-1-phenyl benzene | CAS 16372-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3,5-Dibromo-1,1'-biphenyl [sigmaaldrich.com]

- 3. CAS 16372-96-6: 3,5-Dibromobiphenyl | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

1H NMR and 13C NMR spectral analysis of Ethyl 1H-indole-1-carboxylate

This guide details the spectral characterization of Ethyl 1H-indole-1-carboxylate (also known as N-ethoxycarbonylindole or N-carboethoxyindole).[1] This molecule represents a critical class of protected indole derivatives used frequently in medicinal chemistry to mask the acidic N-H proton during synthesis.

Executive Summary

The NMR analysis of Ethyl 1H-indole-1-carboxylate is defined by two distinct features distinguishing it from the parent indole: the anisotropic deshielding of the H-7 proton (peri-effect) and the diagnostic ethyl carbamate signals .[1] Correct interpretation requires resolving the specific downfield shift of the H-2 proton induced by the electron-withdrawing

Part 1: Structural Context & Theoretical Basis

The molecule consists of an indole core where the nitrogen (N-1) is substituted with an ethyl formate group.[1]

-

Formula:

-

Molecular Weight: 189.21 g/mol [1]

-

Key Electronic Effects:

-

Carbamate Resonance: The lone pair on N-1 is delocalized into the carbonyl group (

), reducing the electron density of the indole ring, particularly at the C-2 and C-7 positions. -

Deshielding Zone (Anisotropy): The carbonyl oxygen often adopts an s-trans conformation relative to the C2-N1 bond, placing the carbonyl oxygen in close proximity to the H-7 proton.[1] This creates a strong deshielding effect, shifting H-7 significantly downfield compared to other aromatic protons.[1]

-

Part 2: Experimental Protocol

To ensure high-resolution data and prevent signal broadening, follow this specific preparation protocol.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent.[1] It minimizes H-bonding interactions and provides a clear window for aromatic signals.[1]-

Reference: Residual

at 7.26 ppm (

-

-

Concentration:

-

NMR: Dissolve 10–15 mg of sample in 0.6 mL

-

NMR: Dissolve 30–50 mg of sample in 0.6 mL

-

NMR: Dissolve 10–15 mg of sample in 0.6 mL

-

Tube Quality: Use high-throughput 5mm NMR tubes (Type 1 or equivalent) to minimize shimming errors.

Instrument Parameters

-

Frequency: Minimum 300 MHz (400 MHz+ recommended for resolving aromatic multiplets).

-

Temperature: 298 K (

). -

Relaxation Delay (D1): Set to 1.0 s for proton; extend to 2.0–3.0 s for carbon to ensure quaternary carbons (C=O, C-3a, C-7a) integrate correctly.

Part 3: NMR Spectral Analysis

The proton spectrum is characterized by a clean aliphatic region (ethyl group) and a dispersed aromatic region.[1]

Data Summary Table

| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |

| Ethyl | 1.46 | Triplet (t) | 3H | 7.1 | Terminal methyl of ester.[1] |

| Ethyl | 4.49 | Quartet (q) | 2H | 7.1 | Methylene attached to Oxygen.[1] Downfield due to |

| H-3 | 6.59 | Doublet (d) | 1H | 3.7 | |

| H-5, H-6 | 7.20 – 7.35 | Multiplet (m) | 2H | - | Overlapping benzene ring protons.[1] |

| H-4 | 7.58 | Doublet (d) | 1H | ~8.0 | Aromatic proton.[1] |

| H-2 | 7.61 | Doublet (d) | 1H | 3.7 | |

| H-7 | 8.20 | Doublet (d) | 1H | ~8.0 | Diagnostic Peak. Deshielded by C=O anisotropy.[1] |

Detailed Assignment Logic

-

The Aliphatic Region: The triplet at 1.46 ppm and quartet at 4.49 ppm confirm the ethyl group. Note that the quartet is significantly downfield (4.49 ppm) compared to a standard ethyl ester (typically ~4.1 ppm) because the carboxylate is attached to the nitrogen, pulling more electron density.

-

The Indole Doublets (H2 vs H3):

-

H-3 (6.59 ppm): This proton is on the carbon

to the nitrogen.[1] Despite the electron-withdrawing group (EWG) on the nitrogen, C-3 retains significant electron density, keeping this signal upfield. -

H-2 (7.61 ppm): Located

to the nitrogen.[1] The

-

-

The "Peri" Proton (H-7): The doublet at 8.20 ppm is the most distinct aromatic feature.[1] In free indole, H-7 appears around 7.4 ppm.[1][2] The ~0.8 ppm downfield shift is caused by the carbonyl oxygen of the carbamate group pointing toward H-7 (spatial proximity), creating a strong deshielding cone.

Part 4: NMR Spectral Analysis

The carbon spectrum confirms the carbamate backbone and the indole skeleton.

Data Summary Table

| Carbon Type | Shift ( | Assignment | Notes |

| Methyl | 14.4 | Ethyl | Typical aliphatic methyl.[1] |

| Methylene | 63.1 | Ethyl | Deshielded by Oxygen.[1] |

| Aromatic CH | 108.1 | C-3 | Most shielded aromatic carbon.[1] |

| Aromatic CH | 115.2 | C-7 | Correlates to the downfield H-7 proton.[1] |

| Aromatic CH | 120.9 | C-4 | |

| Aromatic CH | 123.3 | C-5 | |

| Aromatic CH | 125.2 | C-6 | |

| Aromatic CH | 126.0 | C-2 | Downfield due to N-attachment.[1] |

| Quaternary C | 130.4 | C-3a | Junction carbon.[1] |

| Quaternary C | 135.5 | C-7a | Junction carbon (adjacent to N).[1] |

| Carbonyl | 151.2 | C=O | Carbamate carbonyl (Diagnostic).[1] |

Part 5: Visualization of Analysis Workflow

The following diagram illustrates the logical flow for assigning the

Caption: Logic tree for distinguishing the diagnostic H-7 and H-3 protons from the bulk aromatic signals in N-acylated indoles.

Part 6: Troubleshooting & Impurities

When synthesizing or analyzing this compound, common spectral impurities include:

-

Residual Ethanol: Often present from the chloroformate reaction.[1] Look for a triplet at 1.2 ppm and quartet at 3.7 ppm (distinct from the product's ethyl group at 1.4/4.5 ppm).[1]

-

Free Indole: If the acylation is incomplete, look for the broad N-H singlet around 8.0–8.5 ppm (broad) and the shift of H-7 returning to ~7.4 ppm.

-

Rotamers: At very low temperatures (< -40°C), the

bond rotation may slow, causing signal broadening or splitting (dynamic NMR effects), though this is rarely observed at room temperature for this specific carbamate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83328, Ethyl 1H-indole-1-carboxylate.[1] Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Search No. 2785). Retrieved from [Link]

-

Reich, H. J. (2024).[1] Structure Determination Using NMR: Chemical Shift Data for Indoles. University of Wisconsin-Madison.[1] Retrieved from [Link]

Sources

Thermodynamic Properties of N-Carbethoxyindole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Thermodynamic Insights in N-Carbethoxyindole Drug Discovery

N-carbethoxyindole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications as antimicrobial and anticancer agents.[1][2][3] The journey from a promising lead compound to a viable drug candidate is, however, fraught with challenges, many of which are fundamentally governed by the molecule's thermodynamic properties. A comprehensive understanding of the enthalpy, entropy, and Gibbs free energy associated with these derivatives is not merely an academic exercise; it is a critical component of a rational and efficient drug development pipeline. These thermodynamic parameters dictate crucial pharmacological characteristics such as solubility, stability, and, ultimately, binding affinity to the target protein.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the thermodynamic properties of N-carbethoxyindole derivatives. While direct experimental data for this specific subclass of indoles remains nascent, this guide will equip you with the established experimental and computational methodologies to determine these vital parameters. We will delve into the causality behind experimental choices and provide a framework for interpreting the data to inform key decisions in the drug discovery process.

I. Methodologies for the Determination of Thermodynamic Properties

The thermodynamic characterization of N-carbethoxyindole derivatives can be approached through a synergistic combination of experimental and computational techniques. Each approach offers unique advantages and, when used in concert, provides a more complete picture of the molecule's energetic landscape.

A. Experimental Approaches: The Gold Standard for Thermodynamic Data

Experimental calorimetry stands as the cornerstone for the direct measurement of thermodynamic properties. The choice of technique is dictated by the specific parameter of interest and the physical state of the compound.

1. Combustion Calorimetry for Enthalpy of Formation:

The standard molar enthalpy of formation (ΔfH°) in the condensed phase is a fundamental thermodynamic quantity that can be precisely determined using static bomb combustion calorimetry.[4]

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of the crystalline N-carbethoxyindole derivative is placed in a crucible within a high-pressure stainless steel "bomb."

-

Pressurization: The bomb is filled with a surplus of pure oxygen to ensure complete combustion.

-

Ignition and Measurement: The sample is ignited, and the resulting temperature change of the surrounding water bath is meticulously measured.

-

Calculation: The standard molar energy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. From this, the standard molar enthalpy of formation in the crystalline phase is derived.[4]

Causality Behind Experimental Choices: The use of a "bomb" calorimeter ensures that the combustion occurs at a constant volume, allowing for the direct measurement of the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using thermodynamic relationships. The excess of oxygen is crucial for ensuring complete and clean combustion to CO₂, H₂O, and N₂, simplifying the analysis.

2. Calvet Microcalorimetry and the Knudsen Effusion Technique for Enthalpy of Sublimation:

The enthalpy of sublimation (ΔgcrH°), the energy required for a substance to transition from a solid to a gaseous state, is a critical parameter for deriving the gas-phase enthalpy of formation. This can be determined using Calvet microcalorimetry or by measuring vapor pressures as a function of temperature via the Knudsen effusion technique.[4]

Experimental Protocol: Knudsen Effusion Technique

-

Sample Placement: A small amount of the crystalline N-carbethoxyindole derivative is placed in a Knudsen cell, which has a small, well-defined orifice.

-

Vapor Pressure Measurement: The cell is heated to a specific temperature, and the rate of mass loss through the orifice due to sublimation is measured. This rate is directly proportional to the vapor pressure.

-

Clausius-Clapeyron Equation: The vapor pressure is measured at various temperatures, and the standard molar enthalpy of sublimation is derived from the slope of the line obtained by plotting the natural logarithm of the vapor pressure against the inverse of the temperature, as described by the Clausius-Clapeyron equation.[4]

Diagram of Experimental Workflow for Determining Gas-Phase Enthalpy of Formation:

Caption: A simplified workflow for the computational prediction of thermodynamic properties using DFT.

II. Thermodynamic Data for Indole Derivatives: A Comparative Analysis

While specific, experimentally determined thermodynamic data for N-carbethoxyindole derivatives are not yet widely available in the literature, a review of closely related indole derivatives provides valuable insights and benchmarks. The following table summarizes key thermodynamic parameters for selected indole derivatives, which can serve as a reference for estimating the properties of N-carbethoxyindole compounds.

| Compound | Method | ΔfH° (crystal) (kJ/mol) | ΔgcrH° (kJ/mol) | ΔfH° (gas) (kJ/mol) | Reference |

| Indole-2-carboxylic acid | Combustion Calorimetry, Knudsen Effusion | -425.8 ± 1.5 | 123.4 ± 1.0 | -302.4 ± 1.8 | [4] |

| Indole-3-carboxaldehyde | Combustion Calorimetry, Knudsen Effusion | -203.2 ± 1.3 | 97.8 ± 0.8 | -105.4 ± 1.5 | [4] |

| 2-Methylindole | Adiabatic Calorimetry, Ebulliometry | -26.9 ± 1.2 | 68.3 ± 0.3 | 41.4 ± 1.2 | [5] |

| N-Methylcarbazole | Heat-capacity Calorimetry | 103.5 ± 1.5 | 87.9 ± 0.4 | 191.4 ± 1.6 | [6] |

Insights from the Data:

-

The substituent on the indole ring significantly influences the enthalpy of formation. For instance, the carboxylic acid group in indole-2-carboxylic acid leads to a much more negative (more stable) enthalpy of formation compared to the aldehyde group in indole-3-carboxaldehyde.

-

The enthalpy of sublimation is also affected by the substituent, which reflects differences in intermolecular forces in the crystalline state.

III. Application of Thermodynamic Data in Drug Development

A thorough understanding of the thermodynamic properties of N-carbethoxyindole derivatives directly impacts several critical stages of the drug development process:

-

Lead Optimization: Thermodynamic data can guide the rational design of derivatives with improved solubility and stability. For example, a high enthalpy of sublimation may suggest strong crystal lattice forces, which could correlate with poor solubility.

-

Formulation Development: Knowledge of phase transitions and solid-state stability is crucial for developing a stable and bioavailable drug formulation.

-

Structure-Activity Relationship (SAR) Studies: Thermodynamic data from ITC can dissect the binding event into its enthalpic and entropic contributions. This allows for a more nuanced understanding of SAR, enabling the design of compounds with optimized binding affinity. An enthalpically driven binding is often associated with stronger hydrogen bonds and van der Waals interactions, while an entropically driven binding may be due to the release of water molecules from the binding site.

-

Predictive Modeling: Experimental thermodynamic data for a set of N-carbethoxyindole derivatives can be used to validate and refine computational models, which can then be used to predict the properties of virtual compounds, accelerating the discovery of new leads.

IV. Future Outlook and Research Directions

The field of drug discovery is continually advancing towards a more predictive and rational design paradigm. To fully leverage the potential of N-carbethoxyindole derivatives, a concerted effort is needed to populate the thermodynamic database for this important class of compounds.

Recommendations for Future Research:

-

Systematic Experimental Studies: A systematic investigation of a series of N-carbethoxyindole derivatives with varying substitution patterns using the experimental techniques outlined in this guide would provide a much-needed foundational dataset.

-

Development of Predictive Computational Models: The experimental data generated should be used to develop and validate robust computational models capable of accurately predicting the thermodynamic properties of novel N-carbethoxyindole derivatives.

-

Correlation with Pharmacokinetic and Pharmacodynamic Properties: A key area of future research will be to establish clear correlations between the fundamental thermodynamic properties of these compounds and their in vivo behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

By embracing a multidisciplinary approach that integrates experimental thermodynamics, computational chemistry, and drug discovery principles, the scientific community can unlock the full therapeutic potential of N-carbethoxyindole derivatives.

References

- Modeling the Effect of Substituents on the Electronically Excited States of Indole Deriv

-

Experimental study on the energetics of two indole derivatives: Standard molar enthalpies of formation of indole-2-carboxylic acid and indole-3-carboxaldehyde. ResearchGate. (URL: [Link])

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. (URL: [Link])

-

Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. PMC. (URL: [Link])

-

Computational studies on nitro derivatives of BN indole as high energetic material. PubMed. (URL: [Link])

-

Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. MDPI. (URL: [Link])

- THERMODYNAMIC PROPERTIES INVOLVING DERIV

-

Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - SciELO. (URL: [Link])

-

Bifunctional Architecture Enables Substrate Catalysis and Channeling in Paracoccus TMAO Demethylase. eLife. (URL: [Link])

-

Gibbs free energy. Wikipedia. (URL: [Link])

-

Thermodynamic properties of organic nitrogen compounds that occur in shale oil and heavy petroleum: Topical report. OSTI.GOV. (URL: [Link])

-

3.10: Standard Enthalpies of Formation. Chemistry LibreTexts. (URL: [Link])

-

Coefficients for calculating thermodynamic and transport properties of individual species. NASA Technical Reports Server (NTRS). (URL: [Link])

- npl report m

- Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. (URL not provided)

-

Enthalpies of Formation. YouTube. (URL: [Link])

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (URL: [Link])

-

Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation. PMC. (URL: [Link])

-

15.4: Free Energy and the Gibbs Function. Chemistry LibreTexts. (URL: [Link])

-

8.7: Standard Enthalpy of formation. Chemistry LibreTexts. (URL: [Link])

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Publishing. (URL: [Link])

-

Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. (URL: [Link])

-

Enthalpy of formation (video) | Energetics. Khan Academy. (URL: [Link])

-

Introduction to Gibbs free energy (video). Khan Academy. (URL: [Link])

-

Calculating Enthalpy Change using Enthalpy of Formation. Science Ready. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamic properties of organic nitrogen compounds that occur in shale oil and heavy petroleum: Topical report (Technical Report) | OSTI.GOV [osti.gov]

The Strategic Role of Ethyl 1H-indole-1-carboxylate in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the indole scaffold stands as a "privileged structure," a core molecular framework that is a constituent of numerous natural products and synthetic drugs.[1] The strategic manipulation of this bicyclic aromatic heterocycle is paramount to the creation of novel therapeutics. Within the arsenal of synthetic tools available to medicinal chemists, Ethyl 1H-indole-1-carboxylate has emerged as a versatile and crucial intermediate. This technical guide provides an in-depth exploration of its synthesis, properties, and its pivotal role in the construction of complex, biologically active molecules. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols, and illustrate key transformations, offering a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties and Spectroscopic Profile

Ethyl 1H-indole-1-carboxylate presents as a stable, crystalline solid, with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[2][3] A thorough understanding of its physical and spectral characteristics is fundamental for its effective use and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| CAS Number | 13307-67-0 | [2] |

| Appearance | Solid | |

| Boiling Point | 136 °C at 0.4 mmHg | [3] |

The structural integrity of Ethyl 1H-indole-1-carboxylate can be unequivocally confirmed through standard spectroscopic techniques. The infrared (IR) spectrum exhibits characteristic absorption bands for the carbonyl group of the ester, and the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide a distinct fingerprint of the molecule's proton and carbon environments.[3]

The Crucial Role of N-Protection in Indole Chemistry

The indole nitrogen's lone pair of electrons significantly influences the reactivity of the heterocyclic ring. While this inherent reactivity is a boon for certain transformations, it can be a significant impediment in multi-step syntheses where reactions at other positions of the indole are desired. Unprotected indoles are susceptible to undesired side reactions under various conditions, particularly acidic ones.[4] Therefore, the protection of the indole nitrogen is a critical strategic consideration in the synthesis of complex indole-containing molecules.[5]

The ethoxycarbonyl group, as present in Ethyl 1H-indole-1-carboxylate, serves as an effective and readily removable protecting group. It deactivates the indole nitrogen, preventing its participation in unwanted reactions and allowing for selective functionalization at other positions of the indole nucleus. The choice of a protecting group is a tactical decision in synthetic design, and the ethoxycarbonyl group offers a balance of stability and ease of cleavage, making it a valuable tool for the synthetic chemist.

Synthesis of Ethyl 1H-indole-1-carboxylate: A Detailed Protocol

The most direct and widely employed method for the synthesis of Ethyl 1H-indole-1-carboxylate is the N-acylation of indole with ethyl chloroformate. This reaction proceeds efficiently in the presence of a suitable base to neutralize the hydrochloric acid generated during the reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of Ethyl 1H-indole-1-carboxylate from indole and ethyl chloroformate is a classic example of a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base, which serves to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The resulting indolide anion then attacks the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent departure of the chloride leaving group yields the desired N-acylated product.

Caption: N-Ethoxycarbonylation of Indole.

Experimental Protocol: Synthesis of Ethyl 1H-indole-1-carboxylate

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of Ethyl 1H-indole-1-carboxylate.

Materials:

-

Indole

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl chloroformate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of indole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add ethyl chloroformate (1.1 eq) dropwise.

-

Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford Ethyl 1H-indole-1-carboxylate as a solid.

Applications as a Pharmaceutical Intermediate

The utility of Ethyl 1H-indole-1-carboxylate as a pharmaceutical intermediate is demonstrated in the synthesis of a diverse range of therapeutic agents. The N-ethoxycarbonyl group can be readily removed under basic conditions, or the entire substituted indole nucleus can be incorporated into the final drug structure.

Synthesis of Delavirdine Analogues

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS.[6] The synthesis of delavirdine and its analogues often involves the coupling of a functionalized indole moiety with a substituted pyridine ring. Ethyl 5-nitroindole-2-carboxylate, a derivative of the core topic, serves as a key intermediate in one of the synthetic routes to Delavirdine.[7] The synthesis involves the reduction of the nitro group, followed by sulfonylation and hydrolysis of the ester to the corresponding carboxylic acid, which is then coupled with the piperazine-pyridine fragment.[7][8][9]

Caption: Synthesis of Delavirdine Analogues.

Precursor to Panobinostat Intermediates

Panobinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of multiple myeloma.[10] The synthesis of Panobinostat involves the coupling of a substituted cinnamic acid derivative with a 2-methyltryptamine moiety.[11][12] While not a direct precursor, the synthesis of the 2-methyltryptamine intermediate can be envisioned starting from 2-methylindole, which can be N-protected with an ethoxycarbonyl group for subsequent functionalization. The N-protection strategy allows for controlled reactions at other positions of the indole ring before the final deprotection and elaboration to the tryptamine side chain.[13][14]

Conclusion

Ethyl 1H-indole-1-carboxylate is a fundamentally important building block in the synthesis of complex pharmaceutical agents. Its role as a protected form of indole allows for a wide range of selective chemical transformations, enabling the construction of intricate molecular architectures. The straightforward synthesis and the versatility of the ethoxycarbonyl protecting group make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist involved in the design and development of new indole-based therapeutics. As the demand for novel drugs continues to grow, the strategic application of intermediates like Ethyl 1H-indole-1-carboxylate will undoubtedly remain at the forefront of pharmaceutical innovation.

References

-

PANOBINOSTAT - New Drug Approvals. (2014, January 23). In New Drug Approvals. Retrieved from [Link]

- Chen, S., Zhang, P., Chen, H., Yu, Y., & Gan, Z. (2018). An Improved and Efficient Synthesis of Panobinostat. Journal of Chemical Research, 42(9), 471-473.

- CN102675284A - Synthesis method of delavirdine - Google Patents. (n.d.).

- Gaich, T., & Baran, P. S. (2010). Aiming for the ideal synthesis. Journal of Organic Chemistry, 75(14), 4657-4673.

- Movassaghi, M., & Schmidt, M. A. (2007). N-Acylation of indoles with carboxylic acids. Organic Letters, 9(10), 1939-1942.

- Pidodela prepared from delavirdine intermediate and pidotimod, and synthetic method. (2007, December 12).

- Shi, F., & Chi, Y. R. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.

- Behja, W., & Jemal, M. (2019). Anti-HIV Drug Discovery, Development and Synthesis of Delavirdine: Review Article. International Research Journal of Pure and Applied Chemistry, 20(3), 1-16.

- WO2021170719A1 - Process for the preparation of panobinostat - Google Patents. (n.d.).

- CN106674079A - Synthesis method of panobinostat - Google Patents. (n.d.).

- Movassaghi, M., & Hunt, D. K. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles.

- Mai, A., Artico, M., Sbardella, G., Massa, S., Novellino, E., Greco, G., & Lavecchia, A. (2000). Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties. Bioorganic & Medicinal Chemistry, 8(5), 1051-1059.

- Song, C., Pang, C., Deng, Y., Cai, H., Gan, X., & Chi, Y. R. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.

-

Indole-1-carboxylic acid, ethyl ester. (n.d.). In NIST WebBook. Retrieved from [Link]

- Wang, Z., et al. (2012). Design, synthesis and biological evaluation of dual inhibitors of HIV reverse transcriptase and integrase: Introducing a diketoacid functionality into delavirdine. Bioorganic & Medicinal Chemistry, 20(15), 4677-4686.

- Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016).

-

Ethyl 1H-indole-1-carboxylate. (n.d.). In PubChem. Retrieved from [Link]

- Gadaginamath, G. S., & Patil, S. A. (2007). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2007(15), 216-224.

- Ethyl 1-acetyl-1H-indole-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1958.

-

Tumosienė, I., Jonuškienė, I., Holzer, W., & Miasojedovas, A. (2025). A new synthetic approach to the 3,4-dihydro-1H-[11][15]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 15, 18947-18970.

- Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016).

- Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016).

- Mary, Y. S., et al. (2017). Molecular orbital analysis, vibrational spectroscopic investigation, static and dynamic NLO responses of Ethyl 6-nitro-1H-indole-3-carboxylate. Journal of Molecular Structure, 1136, 161-174.

- Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.

- WO2001002355A2 - Indole synthesis - Google Patents. (n.d.).

- Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. Tetrahedron, 55(26), 7949-7962.

- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

- Terashima, M., & Fujioka, M. (1982). A direct N-acylation of indole with carboxylic acids. Heterocycles, 19(1), 91-94.

- Gabriele, B., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 87.

- US2953575A - Preparation of indole - Google Patents. (n.d.).

- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.

- Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016).

- Kumar, V., & Kumar, S. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 23(22), 5035-5055.

- US5179211A - Process for the preparation of indoles - Google Patents. (n.d.).

- Kumar, A., Singh, S., & Singh, R. (2018). Efficient Synthesis of 2-Ethoxycarbonyl Indoles. Letters in Organic Chemistry, 15(8), 665-670.

- Kumar, A., & Singh, R. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 5(4), 1-11.

Sources

- 1. N,N-Diethyl-1H-indole-1-carboxamide | 119668-50-7 | Benchchem [benchchem.com]

- 2. Ethyl 1H-indole-1-carboxylate | C11H11NO2 | CID 83328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-1-carboxylic acid, ethyl ester [webbook.nist.gov]

- 4. mdpi.org [mdpi.org]

- 5. researchgate.net [researchgate.net]

- 6. journalirjpac.com [journalirjpac.com]

- 7. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Panobinostat synthesis - chemicalbook [chemicalbook.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. researchgate.net [researchgate.net]

- 13. CN106674079A - Synthesis method of panobinostat - Google Patents [patents.google.com]

- 14. WO2021170719A1 - Process for the preparation of panobinostat - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Electronic Effects of N-Carboxylate Protecting Groups on Indole Rings

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in the architecture of numerous natural products and pharmaceuticals.[1][2][3][4] Its rich and often complex reactivity profile necessitates a nuanced approach to its chemical manipulation. The protection of the indole nitrogen is a critical strategic consideration in multi-step syntheses, not merely to prevent unwanted side reactions but, more importantly, to modulate the electronic landscape of the heterocyclic ring. This guide provides an in-depth exploration of the electronic effects of common N-carboxylate protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—on the indole ring, offering insights into how these groups can be strategically employed to control reactivity and achieve desired synthetic outcomes.

The Indole Ring: An Electron-Rich System

The indole ring is an electron-rich aromatic system, a characteristic that dictates its propensity to undergo electrophilic aromatic substitution, primarily at the C3 position.[5] This reactivity stems from the delocalization of the nitrogen lone pair into the pyrrole ring, which increases the electron density at C3. However, this inherent reactivity can also lead to undesired side reactions, such as polymerization under acidic conditions, necessitating the use of protecting groups.

N-Carboxylate Protecting Groups: More Than Just a Shield

N-carboxylate protecting groups, such as Boc, Cbz, and Fmoc, are widely used in indole chemistry due to their ability to be introduced and removed under specific and often mild conditions.[6] Crucially, these groups are not electronically inert. By virtue of the electron-withdrawing nature of the carbonyl moiety, they exert a significant influence on the electron density distribution within the indole ring. This electronic perturbation is key to understanding and controlling the reactivity of the protected indole.

All three N-carboxylate protecting groups—Boc, Cbz, and Fmoc—are classified as electron-withdrawing groups (EWGs). This is due to the presence of the carbonyl group directly attached to the indole nitrogen. The carbonyl group withdraws electron density from the nitrogen atom through both inductive and resonance effects. This reduction in electron density on the nitrogen has a cascading effect on the entire indole ring system.

The primary electronic consequence of N-carboxylation is a decrease in the nucleophilicity of the indole ring, particularly at the C3 position. This deactivation makes the protected indole less susceptible to electrophilic attack compared to the unprotected parent indole. While this might seem like a disadvantage, it offers a greater degree of control over reactions and can prevent unwanted side reactions.

Quantifying the Electronic Impact: A Comparative Analysis

To understand the subtle yet significant differences between Boc, Cbz, and Fmoc, a quantitative comparison of their electronic effects is essential. This can be achieved through spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), and by considering established parameters like Hammett constants.

NMR Spectroscopic Evidence

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive probes of the electronic environment of atomic nuclei. A downfield shift (higher ppm value) generally indicates a more electron-deficient environment. By comparing the NMR data of N-protected indoles with that of unprotected indole, we can quantify the electron-withdrawing effect of the protecting groups.

| Compound | ¹H NMR (C3-H, ppm) | ¹³C NMR (C2, ppm) | ¹³C NMR (C3, ppm) |

| Indole | ~6.5 | ~124.5 | ~102.2 |

| N-Boc-indole | ~6.6 | ~125.9 | ~106.8 |

| N-Cbz-indole | Data not readily available in a comparable format | Data not readily available in a comparable format | Data not readily available in a comparable format |

| N-Fmoc-indole | Data not readily available in a comparable format | Data not readily available in a comparable format | Data not readily available in a comparable format |

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems.[8] While specific Hammett constants (σ) for N-carboxylate groups directly on the indole nitrogen are not widely reported, the general principle of electron withdrawal is well-established. Positive σ values indicate an electron-withdrawing effect. Studies on the kinetics of electrophilic substitution reactions on indole derivatives have utilized Hammett plots to correlate reaction rates with the electronic nature of substituents, confirming the influence of electron-withdrawing and electron-donating groups.[9]

Directing Reactivity: The Strategic Implications of Electronic Effects

The electronic modulation by N-carboxylate protecting groups has profound implications for the regioselectivity and feasibility of various synthetic transformations on the indole ring.

Electrophilic Aromatic Substitution

While N-carboxylation deactivates the indole ring towards electrophilic attack, these reactions can still be carried out, often with improved control and selectivity.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. On unprotected indole, this reaction readily occurs at the C3 position. N-protection can influence the reaction conditions required and, in some cases, the regioselectivity.

Representative Protocol: Vilsmeier-Haack Formylation of N-Boc-indole

Materials:

-

N-Boc-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

In a separate flask, dissolve N-Boc-indole in a minimal amount of anhydrous DMF.

-

Add the solution of N-Boc-indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is alkaline.

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-indole-3-carboxaldehyde.

Friedel-Crafts acylation of indoles can be challenging due to the potential for N-acylation and polymerization. N-protection with an electron-withdrawing group mitigates these side reactions and directs acylation to the C3 position.

Representative Protocol: Friedel-Crafts Acylation of N-Boc-indole

Materials:

-

N-Boc-indole

-

Anhydrous Dichloromethane (DCM)

-

Acyl chloride (e.g., acetyl chloride)

-

Lewis acid (e.g., Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄))

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, dissolve N-Boc-indole in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the Lewis acid (e.g., AlCl₃) portion-wise, maintaining the temperature below 5 °C. Stir the mixture for 15-30 minutes at 0 °C.

-

Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and slowly quench it by the dropwise addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-acyl-N-Boc-indole.

Metalation and C2-Functionalization

One of the most significant consequences of N-protection is the alteration of the site of lithiation. Unprotected indole undergoes deprotonation at the N-H position. In contrast, N-protected indoles, particularly with bulky groups like Boc, direct lithiation to the C2 position. This is a powerful strategy for introducing substituents at a position that is typically less reactive towards electrophiles.

The directing effect of the N-Boc group in C2-lithiation is a combination of steric and electronic factors. The bulky Boc group can sterically hinder the approach of the organolithium base to the C7 proton, while the carbonyl oxygen can coordinate with the lithium cation, directing the deprotonation to the adjacent C2 position.

Representative Protocol: C2-Lithiation and Electrophilic Quench of N-Boc-indole

Materials:

-

N-Boc-indole

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi)

-

Electrophile (e.g., Iodomethane, Benzaldehyde, Trimethylsilyl chloride)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, multi-necked flask under an inert atmosphere, dissolve N-Boc-indole in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (e.g., s-BuLi) dropwise to the solution. A color change is often observed, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add the electrophile dropwise at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the C2-substituted N-Boc-indole.

N-Carboxylate Protecting Groups in the Context of Drug Discovery and Development

The strategic use of N-carboxylate protecting groups is a recurring theme in the synthesis of indole-containing pharmaceuticals. The ability to fine-tune the reactivity of the indole ring is often a critical factor in the successful construction of complex molecular architectures.

Case Study: Synthesis of Rucaparib

Rucaparib is a PARP inhibitor used for the treatment of ovarian cancer. Its synthesis involves several steps where the indole nucleus is manipulated. In a reported synthetic route, an electrophilic bromination of an indole intermediate is a key step. The use of an appropriate N-protecting group would be crucial here to control the regioselectivity of the bromination and to ensure the stability of the indole ring under the reaction conditions. While specific details of the protecting group strategy in the commercial synthesis may be proprietary, the general principles of using electron-withdrawing groups to direct electrophilic substitution are highly relevant.[2][3]

Case Study: Synthesis of Osimertinib

Osimertinib, a third-generation EGFR inhibitor for the treatment of non-small cell lung cancer, features a complex substituted indole core. Its synthesis involves a Buchwald-Hartwig coupling to form a biaryl ether linkage.[2][3] In such cross-coupling reactions, the electronic nature of the indole nitrogen can influence the efficiency of the catalytic cycle. The use of an N-protecting group can prevent interference from the N-H proton and modulate the electron density of the indole ring to favor the desired coupling reaction.

Conclusion: A Strategic Choice for Precision Synthesis

The choice of an N-carboxylate protecting group for the indole ring extends far beyond the simple need for protection. Boc, Cbz, and Fmoc each impart a distinct electronic signature on the indole nucleus, acting as powerful tools for modulating its reactivity. By understanding and quantifying these electronic effects, researchers can make informed strategic decisions to control the regioselectivity of electrophilic substitution, direct metalation to the C2 position, and ultimately, streamline the synthesis of complex indole-containing molecules of biological and pharmaceutical importance. The continued exploration of these fundamental principles will undoubtedly pave the way for the development of even more sophisticated and efficient synthetic strategies in the future.

References

- Al-awadie, F., et al. (2003).

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3532980, 1-(Tert-butoxycarbonyl)indole. Retrieved from [Link]

- Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Harada, S., et al. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chemical Science.

- Todorov, P., et al. (2015). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA.

- Kessler, A., et al. (2004). Indole synthesis by controlled carbolithiation of o-aminostyrenes. The Journal of Organic Chemistry, 69(23), 7836-46.

- Klapars, A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic Letters, 22(16), 6429–6433.

- Yang, T., et al. (2026, January 27). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Medicinal Chemistry.

- Yang, T., et al. (2026, January 29). Full article: Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis.

- Cho, C.-G., et al. (n.d.).

- Pospı́chal, J., & Kuthan, J. (1989). Chemometric Analysis of Substituent Effects. II. Relation Between Hammett Substituent Constants sigma m and sigma p and a New Mo.

- Royal Society of Chemistry. (n.d.).

- Li, W., et al. (2021). Values of some Hammett substituent constants (σ).

- Ksendzov, I., et al. (2018). DEPENDENCE OF SPECTRAL PARAMETERS IN H AND C NMR SPECTRA OF AROMATIC COMPOUNDS UPON SUBSTITUENT SPATIAL-STRUCTURAL PECULIARITIES. Sciforum.

- National Institutes of Health. (n.d.). PubChem.

- Clayden, J., et al. (n.d.). The Hammett substituent constant σσ A.

- Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 197-204). Springer.

- Wikipedia. (n.d.).

- Iwao, M., & Kuraishi, T. (1998). 7-indolinecarboxaldehyde. Organic Syntheses Procedure.

- Fu, G. C. (2020, July 17).

- JETIR. (n.d.).

- Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE.

- National Center for Biotechnology Information. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- ResearchGate. (2025, August 6). Assignments of the 1H and 13C NMR spectra of trans‐4‐hydroxy‐N‐9‐fluorenylmethoxycarbonyl‐L‐proline using one‐ and two‐dimensional NMR spectroscopy.

- Garg, N. K., & Houk, K. N. (2010, November 29). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC.

- A. K. (2018, December 18). Methods of indole synthesis. YouTube.

- MDPI. (n.d.).

- Scientist channel. (2025, February 22).

- MDPI. (2023, April 26).

- Klapars, A., et al. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.

- ResearchGate. (n.d.). C2 allylation strategies of indoles. (a) lithiation of the C2 position... | Download Scientific Diagram.

- Chem-Station Int. Ed. (2014, March 23).

- RWTH Publications. (n.d.). Synthesis of N‐Fused Indolines via Copper (II)

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- Benchchem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.

- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- ResearchGate. (2025, August 6).

- Gribble, G. W. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

- National Center for Biotechnology Information. (n.d.).

- Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

- Semantic Scholar. (2022, March 27).

- National Center for Biotechnology Information. (n.d.). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. PMC.

Sources

- 1. news-medical.net [news-medical.net]

- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis of Ethyl 1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-indole-1-carboxylate is a key synthetic intermediate in the development of a wide array of pharmaceuticals and biologically active compounds. Its indole core, functionalized at the nitrogen atom with an ethoxycarbonyl group, serves as a versatile scaffold for further chemical modifications. The N-ethoxycarbonyl group not only acts as a protecting group for the indole nitrogen, facilitating regioselective reactions at other positions of the indole ring, but also influences the electronic properties of the molecule, thereby modulating its biological activity. This guide provides an in-depth review of the primary synthetic pathways to Ethyl 1H-indole-1-carboxylate, offering a critical analysis of each method's underlying principles, practical execution, and comparative advantages.

I. Direct N-Ethoxycarbonylation with Ethyl Chloroformate: The Workhorse Method

The most direct and widely employed method for the synthesis of Ethyl 1H-indole-1-carboxylate is the N-acylation of indole with ethyl chloroformate. This reaction is favored for its simplicity, high yields, and the ready availability of the starting materials.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The indole nitrogen, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in the presence of a base, which plays a crucial role in deprotonating the indole nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the ethyl chloroformate. The choice of base and solvent can significantly impact the reaction rate and yield.

An In-depth Technical Guide to the Reactivity Profile of Ethyl 1H-indole-1-carboxylate in Electrophilic Substitution

Abstract

This technical guide provides a comprehensive analysis of the reactivity and regioselectivity of Ethyl 1H-indole-1-carboxylate in electrophilic substitution reactions. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the profound influence of the N-ethoxycarbonyl protecting group on the indole nucleus. We will explore the mechanistic underpinnings that govern the outcomes of key transformations including halogenation, nitration, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. By integrating theoretical principles with practical, field-proven protocols, this guide aims to serve as an essential resource for the strategic functionalization of this versatile heterocyclic scaffold.

Introduction: The Modulated Reactivity of a Protected Indole

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its inherent electron-rich nature makes it highly susceptible to electrophilic attack, with a strong kinetic preference for substitution at the C3 position.[2][3] However, this high reactivity can also lead to undesired side reactions, such as polymerization or oxidation, particularly under acidic conditions.

The introduction of an electron-withdrawing group at the nitrogen atom, as in Ethyl 1H-indole-1-carboxylate, fundamentally alters this reactivity profile. The N-ethoxycarbonyl group serves not only as a protecting group but also as a powerful modulator of the ring's electronic properties. It deactivates the indole nucleus towards electrophilic attack by withdrawing electron density, thereby enhancing stability and often providing alternative pathways for regioselective functionalization. Understanding this modified reactivity is paramount for designing efficient and controlled synthetic routes to complex indole derivatives.

The Directing Influence of the N-Ethoxycarbonyl Group

The N-ethoxycarbonyl group is a potent deactivating group due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This delocalization reduces the electron-donating ability of the nitrogen into the pyrrole ring, which is the primary driver for the high nucleophilicity of unsubstituted indole.[3][4] Consequently, electrophilic substitution on Ethyl 1H-indole-1-carboxylate is generally slower and requires more forcing conditions compared to indole itself.